molecular formula C11H13N3O2S B8280516 N,N-dimethyl-4-phenylimidazole-1-sulfonamide

N,N-dimethyl-4-phenylimidazole-1-sulfonamide

Cat. No.: B8280516
M. Wt: 251.31 g/mol
InChI Key: JRYCTVDWSPTJFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-phenylimidazole-1-sulfonamide is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a dimethylamino group and a phenyl group attached to the imidazole ring, along with a sulfonamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-phenylimidazole-1-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

N,N-Dimethyl-4-phenylimidazole-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-phenylimidazole-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The imidazole ring can interact with metal ions and other biomolecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    N-Methylimidazole: Similar structure but lacks the phenyl and sulfonamide groups.

    4-Phenylimidazole: Similar structure but lacks the dimethylamino and sulfonamide groups.

    Sulfanilamide: Contains the sulfonamide group but lacks the imidazole ring.

Uniqueness: N,N-Dimethyl-4-phenylimidazole-1-sulfonamide is unique due to the combination of the imidazole ring, phenyl group, and sulfonamide functional group. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N,N-dimethyl-4-phenylimidazole-1-sulfonamide

InChI

InChI=1S/C11H13N3O2S/c1-13(2)17(15,16)14-8-11(12-9-14)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

JRYCTVDWSPTJFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1C=C(N=C1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-phenyl-1H-imidazole (5 g, 34.7 mmol) and K2CO3 (6 g, 41.6 mmol) in N,N-dimethylformamide (DMF) (20 mL) was added dimethylsulfamoyl chloride (4.11 mL, 38.2 mmol) drop wise at room temperature. The resulting mixture was stirred at room temperature for 4 h and then diluted with water (500 mL). The resulting solid was collected by vacuum filtration and dried to give the desired product (7 g). LC-MS: m/z 252 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
4.11 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.